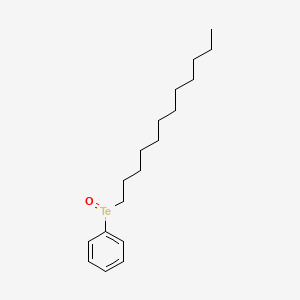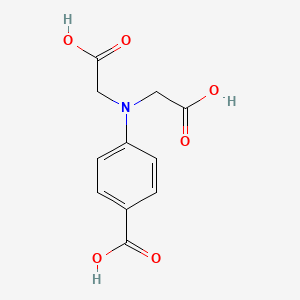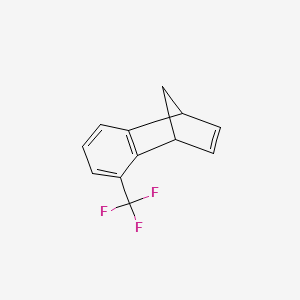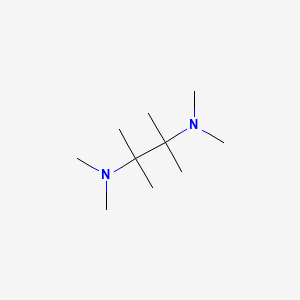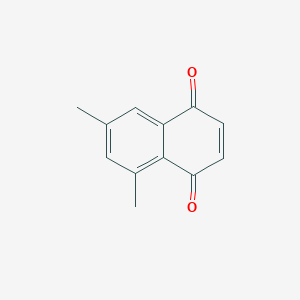
5,7-Dimethylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylnaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two methyl groups at positions 5 and 7, and two ketone groups at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione using activated manganese dioxide (MnO₂) in toluene under reflux conditions . Another method includes the bromination of naphthalene-1,4-dione followed by methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as employing recyclable catalysts like L-proline, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5,7-Dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and methyl iodide (CH₃I) are employed for halogenation and methylation reactions, respectively
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further utilized in different chemical syntheses .
科学的研究の応用
5,7-Dimethylnaphthalene-1,4-dione has several scientific research applications:
作用機序
The mechanism of action of 5,7-Dimethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its bioactivity. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
5,8-Dimethylnaphthalene-1,4-dione: Similar in structure but with methyl groups at positions 5 and 8.
1,4-Dimethylnaphthalene: Lacks the quinone functionality, making it less reactive in redox reactions.
2,3-Dibromonaphthoquinone: Contains bromine atoms, which significantly alter its reactivity and applications.
Uniqueness
5,7-Dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
特性
CAS番号 |
84979-40-8 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
5,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-5-8(2)12-9(6-7)10(13)3-4-11(12)14/h3-6H,1-2H3 |
InChIキー |
NYRWLVTVIZPHTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=O)C=CC(=O)C2=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
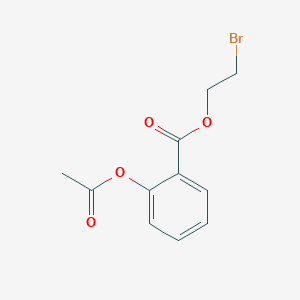
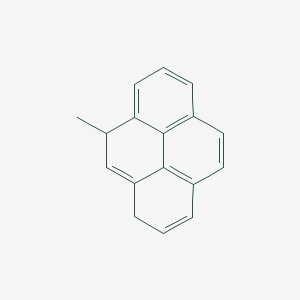
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
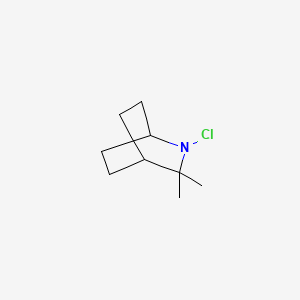
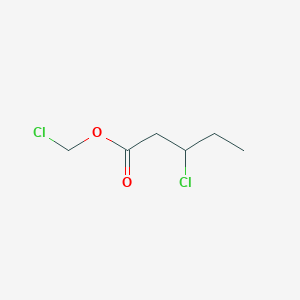
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
